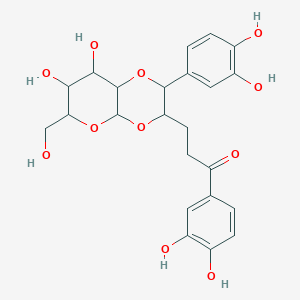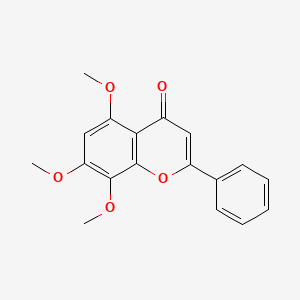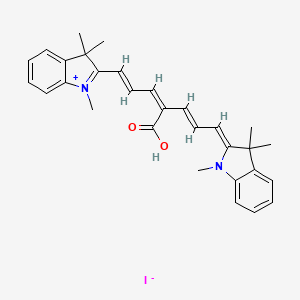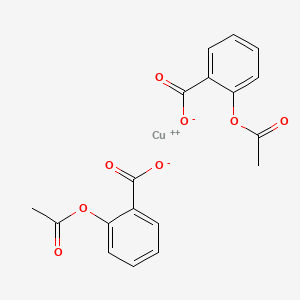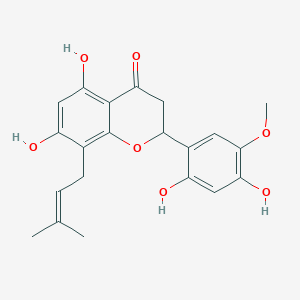
苦参酚 W
描述
Kushenol W is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has been found to have an antimicrobial effect, with a minimum inhibitory concentration (MIC) of 10 μg/mL for Staphylococcus aureus .
Molecular Structure Analysis
Kushenol W has a molecular weight of 386.40 and its molecular formula is C21H22O7 . The specific structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis
Kushenol W has a molecular weight of 386.40 and its molecular formula is C21H22O7 . Additional physical and chemical properties are not provided in the retrieved sources.科学研究应用
抗炎和抗氧化应激活性
- 相关化合物苦参酚 C 显示出有希望的抗炎和抗氧化应激作用。已观察到它可以抑制炎症介质的产生,并增强各种细胞模型中的身体的抗氧化防御系统。这表明在治疗炎症性疾病中具有潜在的治疗应用 (Cho 等,2020)。
抗肿瘤活性
- 苦参黄酮,包括苦参酚 W,表现出显着的抗肿瘤活性。已发现它们可以抑制各种肿瘤细胞系的生长,并增强紫杉醇等某些药物的抗肿瘤活性。这将苦参黄酮定位为潜在的新型抗肿瘤剂 (Sun 等,2007)。
保肝作用
- 来自 S. flavescens 的苦参酚 C 已证明具有针对肝损伤的保护作用。它减少了肝细胞癌细胞中的氧化应激,并减轻了小鼠模型中的肝毒性。这表明其作为治疗肝损伤的治疗剂的潜力 (B. Cho 等,2021)。
止痒和抗炎作用
- 苦参酚 F,一种类似于this compound 的化合物,因其通过抑制胸腺基质淋巴细胞生成素产生来治疗特应性皮炎的功效而受到研究。这表明其作为治疗皮肤炎症的治疗候选者的潜力 (Jo 等,2022)。
作为癌症治疗中变构位点结合剂的潜力
- 对苦参酚 E 等黄酮的研究,与this compound 密切相关,揭示了它们作为参与癌症通路中酶的变构位点结合剂的作用。这突出了它们在抗癌治疗中的潜力 (Almeida & Santos-Filho, 2022)。
GABAA 受体调节
- 研究已确定 S. flavescens 中的化合物,包括苦参酚变体,作为 GABAA 受体的调节剂。这一发现有助于理解该植物在治疗各种肺部疾病中的传统用途,并将这些化合物定位为神经系统疾病的潜在调节剂 (Yang 等,2011)。
抗氧化性能
- 来自 S. flavescens 的异戊二烯化黄酮,如苦参酚,已被重新评估其抗氧化作用。它们在各种检测中表现出显着的抗氧化潜力,表明它们由于其抗氧化特性而在抗炎活性中的作用 (Jung 等,2008)。
安全和危害
作用机制
Target of Action
Kushenol W, a prenylated flavonoid isolated from the root of Sophora flavescens, has been found to exhibit antimicrobial effects . It has been suggested to target Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 10 μg/mL . In addition, it has been suggested to have antiviral properties .
Mode of Action
It is known that kushenol w interacts with its targets to exert its antimicrobial and potential antiviral effects
Biochemical Pathways
Kushenol W is believed to affect several biochemical pathways. For instance, it has been suggested to inhibit the activation of signal transducer and activator of transcription 1 (STAT1), STAT6, and nuclear factor kappa B (NF-κB) in stimulated macrophage cell lines . It also upregulates the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and Akt in the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway in skin cell lines .
Pharmacokinetics
It is known that the compound is a prenylated flavonoid , which suggests it may have good bioavailability due to the lipophilic nature of prenylated compounds
Result of Action
Kushenol W has been shown to have antimicrobial effects, particularly against Staphylococcus aureus . It also exhibits anti-inflammatory and anti-oxidative stress activities . For instance, it has been shown to suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
生化分析
Biochemical Properties
Kushenol W plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to inhibit the growth of Staphylococcus aureus by interfering with bacterial cell wall synthesis . The compound interacts with enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. Additionally, Kushenol W has been shown to modulate the activity of certain flavonoid biosynthesis enzymes, such as chalcone synthase and chalcone isomerase, which are involved in the production of other flavonoids .
Cellular Effects
Kushenol W exerts multiple effects on various cell types and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, Kushenol W has been reported to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. It modulates the expression of genes related to these pathways, thereby reducing inflammation and protecting cells from oxidative damage . Furthermore, Kushenol W affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as those in the flavonoid biosynthesis pathway .
Molecular Mechanism
The molecular mechanism of Kushenol W involves its binding interactions with specific biomolecules. Kushenol W binds to the active sites of enzymes involved in bacterial cell wall synthesis, inhibiting their activity and preventing the formation of peptidoglycan . In mammalian cells, Kushenol W interacts with transcription factors and other regulatory proteins, leading to changes in gene expression. This results in the modulation of inflammatory and oxidative stress pathways, contributing to its protective effects . Additionally, Kushenol W may act as an antioxidant by scavenging free radicals and reducing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kushenol W have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the antimicrobial effects of Kushenol W are most pronounced within the first 24 hours of exposure, with a gradual decline in activity over time . Long-term studies in in vivo models have shown that Kushenol W can maintain its protective effects on cellular function for several weeks, although its efficacy may diminish with extended exposure .
Dosage Effects in Animal Models
The effects of Kushenol W vary with different dosages in animal models. At low doses, Kushenol W exhibits significant antimicrobial activity without causing adverse effects . At higher doses, the compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a minimum concentration of Kushenol W is required to achieve its antimicrobial and protective effects . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Kushenol W is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. It interacts with enzymes such as chalcone synthase and chalcone isomerase, which are key players in the production of flavonoids . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, Kushenol W may affect the activity of enzymes involved in the detoxification of reactive oxygen species, contributing to its antioxidant properties .
Transport and Distribution
Within cells and tissues, Kushenol W is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and the nucleus . The compound’s localization is influenced by its interactions with transport proteins and its affinity for specific cellular structures. This distribution pattern is crucial for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
Kushenol W exhibits distinct subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and the nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct Kushenol W to specific compartments or organelles, enhancing its efficacy. The subcellular localization of Kushenol W is critical for its role in modulating gene expression and protecting cells from oxidative damage .
属性
IUPAC Name |
2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQRODECSTJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



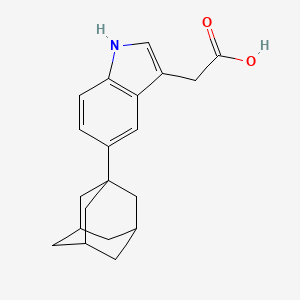
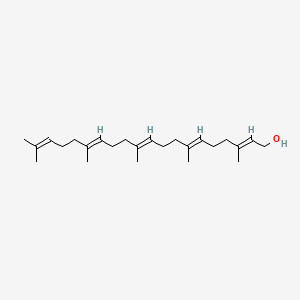

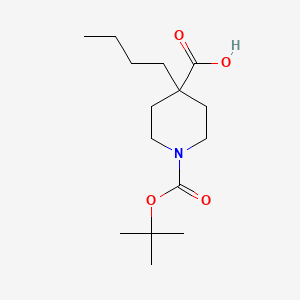
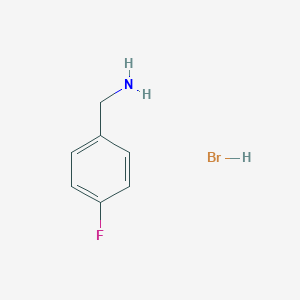

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)


